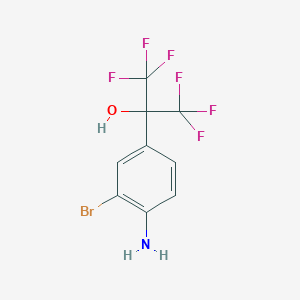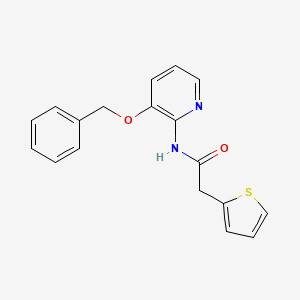
2-((5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves the reaction of specific thione derivatives with chloroacetamide compounds under controlled conditions. For instance, Duran et al. (2013) demonstrated the synthesis of drug precursors by reacting dimethyl-imidazole-2-thione derivatives with chloro-N-(thiazol-2-yl) acetamide compounds, showcasing a foundational methodology relevant to the synthesis of complex acetamide derivatives (Duran & Canbaz, 2013).
Molecular Structure Analysis
The molecular structure of acetamide derivatives reveals significant insights into their chemical behavior and potential interactions. Boechat et al. (2011) studied compounds similar to our compound of interest, highlighting the importance of structural confirmation through NMR, FTIR, and mass spectroscopy, alongside elemental analysis, to understand the compound's framework and potential reactivity (Boechat et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives are pivotal in synthesizing novel compounds with potential therapeutic applications. The reactivity of these compounds under various conditions can lead to the formation of derivatives with enhanced biological activity. For example, the work by Khalil, Sayed, and Raslan (2012) on the reactivity of cyanoacetamide derivatives underscores the chemical versatility of acetamide-based compounds in generating a wide array of heterocyclic structures, which is crucial for the development of compounds with specific pharmacological activities (Khalil, Sayed, & Raslan, 2012).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and stability, are essential for determining their suitability in various applications. These properties are often influenced by the compound's molecular structure and substituent groups. Understanding these physical properties is crucial for the formulation and storage of potential therapeutic agents.
Chemical Properties Analysis
The chemical properties, including reactivity, pKa values, and the presence of functional groups, define the interaction of acetamide derivatives with biological targets. Duran and Canbaz (2013) provided valuable insights into the acidity constants of similar compounds, which are crucial for understanding the compound's behavior in biological systems (Duran & Canbaz, 2013).
科学的研究の応用
Antimicrobial and Anticancer Applications
Antimicrobial Activity : Compounds similar to the chemical have demonstrated significant antimicrobial properties. A study by Parikh and Joshi (2014) on oxadiazole derivatives showed antimicrobial activities against various bacterial and fungal strains. This suggests potential utility in developing new antimicrobial agents.
Anticancer Activity : Research by Zhu (2015) and Yurttaş et al. (2015) explored the synthesis and antitumor activities of certain imidazole derivatives, indicating a potential role in cancer treatment. These findings highlight the compound's potential in the synthesis of novel anticancer agents.
Pharmacological Potential
Anti-inflammatory Properties : A study by K. Sunder and Jayapal Maleraju (2013) focused on derivatives of similar compounds, showing significant anti-inflammatory activity. This suggests a possible role in developing new anti-inflammatory drugs.
Antipsychotic Potential : Research conducted by L. Wise et al. (1987) on related compounds revealed an antipsychotic-like profile in behavioral tests without interacting with dopamine receptors, indicating a novel pathway for antipsychotic drug development.
Anticonvulsant Agents : A study by H. Severina et al. (2020) synthesized derivatives of similar compounds, showing moderate anticonvulsant activity, pointing to potential applications in epilepsy treatment.
Chemical Properties and Analysis
Chemical Structure and Analysis : The chemical structures of similar compounds have been confirmed through various spectroscopic methods, as shown in studies by M. Duran and M. Canbaz (2013) and Daraji et al. (2021). This provides a foundation for understanding the compound's reactivity and potential for further modification.
Molecular Docking and SAR Studies : Research like that by Daraji et al. (2021) includes molecular docking studies, which are crucial for predicting the interaction of these compounds with biological targets, aiding in drug design processes.
特性
IUPAC Name |
2-[5-(4-bromophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrFN3OS/c1-19(2)23-17(12-3-5-13(20)6-4-12)18(24-19)26-11-16(25)22-15-9-7-14(21)8-10-15/h3-10H,11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWGDMJAIVDZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

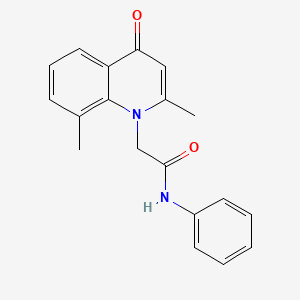
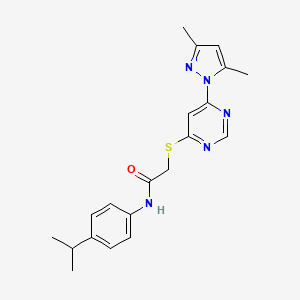
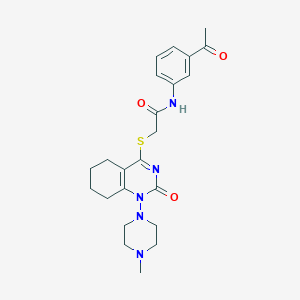
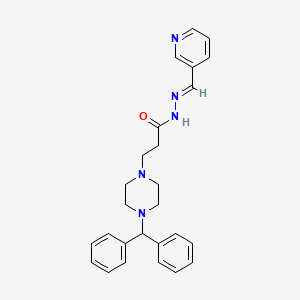
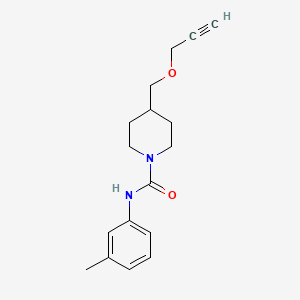
![10-(Triethylsilyl)benzo[lmn]thieno[2,3-f][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B2484001.png)
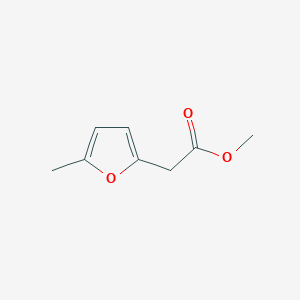
![5-Methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2484006.png)
